molecular formula C16H16F3N3O2 B2665959 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide CAS No. 1448050-79-0

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2665959
CAS No.: 1448050-79-0
M. Wt: 339.318
InChI Key: MFNDJGIMQLMKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This synthetic molecule features a benzamide core linked to a pyrazole ring system, which is further substituted with an oxan-4-yl (tetrahydropyran) group. The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity . Compounds with this motif are frequently explored for their potential biological activities. Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, found in molecules with a wide range of activities. Research into structurally similar N-(1H-pyrazol-4-yl)benzamide compounds has shown promise in areas such as autophagy modulation and anticancer activity . The specific structural features of this compound make it a valuable building block for synthesizing more complex molecules or a candidate for high-throughput screening to identify new bioactive agents . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)15(23)21-13-9-20-22(10-13)14-4-6-24-7-5-14/h1-3,8-10,14H,4-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNDJGIMQLMKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Oxan-4-yl Substitution: The pyrazole intermediate is then reacted with an oxan-4-yl halide in the presence of a base to introduce the oxan-4-yl group.

    Benzamide Formation: The final step involves the acylation of the substituted pyrazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core Structure : Pyrazole ring with 1-(oxan-4-yl) and 4-benzamide substitutions.
  • Key Substituents : 3-Trifluoromethyl group on benzamide; oxan-4-yl provides a polar, rigid heterocycle.
Analog 1: Compound 44 ()
  • Structure : Pyrazole with 1-cyclopropyl and 4-benzamide groups; fused quinazoline-phenyl backbone.
  • Key Differences : Cyclopropyl substituent (smaller, less polar) vs. oxan-4-yl; extended quinazoline system may enhance planar stacking interactions .
Analog 2: Compound 6b ()
  • Structure : Pyrazole linked to a 4-chlorobenzyl group and ethanesulfonamide.
  • Key Differences : Sulfonamide and chlorobenzyl groups introduce distinct electronic profiles compared to the benzamide and oxan-4-yl in the target compound .
Analog 3: Patent Compound ()
  • Structure : Pyrazine core with oxadiazole and trifluoromethylbenzamide groups.
  • Key Differences: Pyrazine (six-membered ring) vs.
Analog 4: Triazole Derivative ()
  • Structure : Triazole-thiol group with nitro-phenyl and benzamide substitutions.

Key Observations :

  • Patent compounds () achieved higher yields (up to 95%) via optimized oxadiazole formation, suggesting heterocycle choice impacts efficiency .

Pharmacological and Physicochemical Properties

Compound LogP (Estimated) Solubility (µg/mL) Key Bioactivity Reference
Target Compound ~3.5† Moderate (aqueous) Hypothesized kinase inhibition
Compound 44 (Analog 1) ~4.2 Low Not reported
Compound 6b (Analog 2) ~4.8 Low Antitumor, radio-sensitizing
Patent Compound (Analog 3) ~5.1 Very low Not reported
Triazole Derivative (Analog 4) ~2.7 High Antimicrobial (hypothesized)

†Calculated using fragment-based methods.

Key Insights :

  • The oxan-4-yl group likely improves aqueous solubility compared to cyclopropyl (Analog 1) or chlorobenzyl (Analog 2) substituents.

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C15_{15}H23_{23}F3_3N4_4O2_2
  • Molecular Weight : 348 Da
  • IUPAC Name : this compound

This structure features a pyrazole ring, an oxane moiety, and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, particularly those involved in the regulation of cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It influences several signaling pathways, including the TGF-β/Smad pathway, which is crucial in fibrosis and cancer metastasis.
  • Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Table 1: Summary of Preclinical Findings

Study ReferenceModel UsedDoseKey Findings
Mice with pulmonary fibrosis5.125 mg/kgReduced collagen deposition and inflammation markers.
MRC-5 lung fibroblasts100 nMInhibited fibroblast proliferation and induced apoptosis.
Cancer cell linesVariesSignificant reduction in cell viability and tumor growth.

Case Studies

  • Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in mice, administration of the compound resulted in decreased expression of fibrosis markers such as α-SMA and collagen I. Histopathological analysis showed reduced lung injury compared to control groups .
  • Cancer Research : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Fibrosis Treatment : The modulation of fibrotic pathways suggests that it could be beneficial in treating conditions characterized by excessive scarring, such as pulmonary fibrosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyrazole derivatives with substituted benzamides. Key steps include:

  • Nucleophilic substitution to attach the oxan-4-yl group to the pyrazole ring .
  • Amide bond formation between the pyrazole intermediate and 3-(trifluoromethyl)benzoic acid using coupling agents like EDCI/HOBt .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to improve yield. For example, anhydrous DMF or THF enhances amide coupling efficiency .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of benzamide, oxan-4-yl at N1 of pyrazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ for C17H16F3N3O2: 360.1224) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What are the key chemical reactions feasible for this compound?

  • Reactivity Profile :

  • Oxidation : The pyrazole ring can undergo oxidation with KMnO4/CrO3 to form pyrazolone derivatives, though the trifluoromethyl group may stabilize against over-oxidation .
  • Reduction : LiAlH4 selectively reduces amide bonds to amines, but the oxan-4-yl group remains intact under mild conditions .
  • Electrophilic Substitution : The benzamide moiety allows for halogenation (e.g., Br2/FeBr3) at the meta position relative to the trifluoromethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., oxan-4-yl vs. piperidinyl substituents) influence biological activity and pharmacokinetics?

  • SAR Insights :

  • Replacing oxan-4-yl with bulkier groups (e.g., piperidinyl) reduces solubility but enhances target binding affinity in kinase inhibitors .
  • The trifluoromethyl group improves metabolic stability by resisting CYP450-mediated oxidation .
    • PK/PD Considerations :
  • LogP calculations (e.g., ~3.2 for the parent compound) suggest moderate lipophilicity, requiring formulation adjustments (e.g., PEG-based carriers) for in vivo studies .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cell viability) be resolved?

  • Troubleshooting Strategies :

  • Dose-Response Curves : Validate target engagement via IC50 shifts in enzymatic vs. cellular assays (e.g., discrepancies may arise from off-target effects or permeability issues) .
  • Proteomics Profiling : Use affinity pulldown/MS to identify off-target interactions .
  • Metabolite Screening : LC-MS/MS to detect active metabolites that may contribute to cytotoxicity .

Q. What computational methods are effective for predicting binding modes to targets like kinases or GPCRs?

  • In Silico Workflow :

  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of BRAF V600E mutants, prioritizing poses with H-bonds to hinge regions .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD/RMSF to confirm interactions with key residues (e.g., DFG motif) .
  • Free Energy Calculations (MM/PBSA) : Estimate ΔGbinding to correlate with experimental IC50 values .

Q. What strategies mitigate poor aqueous solubility in preclinical formulations?

  • Formulation Approaches :

  • Nanoemulsions : Use soybean oil/Tween 80 to encapsulate the compound, achieving >90% solubility enhancement .
  • Co-crystallization : Co-formulate with succinic acid to improve dissolution rates .
  • Prodrug Design : Introduce phosphate esters at the pyrazole NH group, hydrolyzable in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.